molecular formula C16H24O3 B15142384 Desquinolinone-deshydroxy-Ivacaftor carbonate-d10

Desquinolinone-deshydroxy-Ivacaftor carbonate-d10

Numéro de catalogue: B15142384
Poids moléculaire: 274.42 g/mol
Clé InChI: MRZZXDUZVJNFQL-RUYWXRBOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Desquinolinone-deshydroxy-Ivacaftor carbonate-d10 is a deuterium-labeled analogue of Desquinolinone-deshydroxy-Ivacaftor carbonate. It is an intermediate in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis. The compound has a molecular formula of C16H14D10O3 and a molecular weight of 274.42.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Desquinolinone-deshydroxy-Ivacaftor carbonate-d10 involves the incorporation of deuterium atoms into the structure of Desquinolinone-deshydroxy-Ivacaftor carbonate. This can be achieved through various deuterium exchange reactions, where hydrogen atoms are replaced with deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process includes steps such as purification, crystallization, and quality control to meet the required standards for pharmaceutical intermediates.

Analyse Des Réactions Chimiques

Types of Reactions: Desquinolinone-deshydroxy-Ivacaftor carbonate-d10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.

Applications De Recherche Scientifique

Desquinolinone-deshydroxy-Ivacaftor carbonate-d10 has several scientific research applications, including:

    Chemistry: Used as a labeled intermediate in the synthesis of Ivacaftor, aiding in the study of reaction mechanisms and pathways.

    Biology: Helps in tracing metabolic pathways and studying the pharmacokinetics of Ivacaftor.

    Medicine: Contributes to the development of treatments for cystic fibrosis by providing insights into drug metabolism and efficacy.

    Industry: Utilized in the production of deuterium-labeled compounds for various research and development purposes.

Mécanisme D'action

Desquinolinone-deshydroxy-Ivacaftor carbonate-d10 exerts its effects by acting as an intermediate in the synthesis of Ivacaftor. Ivacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator that improves the function of the CFTR protein. The mechanism involves increasing the channel open probability (gating) of the CFTR protein, thereby enhancing chloride ion transport across cell membranes. This leads to improved hydration and clearance of mucus in the lungs of cystic fibrosis patients .

Comparaison Avec Des Composés Similaires

    Desquinolinone-deshydroxy-Ivacaftor carbonate: The non-deuterated analogue of Desquinolinone-deshydroxy-Ivacaftor carbonate-d10.

    Ivacaftor: The active drug used in the treatment of cystic fibrosis.

    Tezacaftor/Ivacaftor: A combination drug used to treat cystic fibrosis with different CFTR mutations.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the tracing of metabolic pathways and detailed study of reaction mechanisms, making it a valuable tool in pharmaceutical research and development.

Propriétés

Formule moléculaire

C16H24O3

Poids moléculaire

274.42 g/mol

Nom IUPAC

[4-tert-butyl-2-deuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenyl] methyl carbonate

InChI

InChI=1S/C16H24O3/c1-15(2,3)11-8-9-13(19-14(17)18-7)12(10-11)16(4,5)6/h8-10H,1-7H3/i4D3,5D3,6D3,9D

Clé InChI

MRZZXDUZVJNFQL-RUYWXRBOSA-N

SMILES isomérique

[2H]C1=CC(=CC(=C1OC(=O)OC)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C(C)(C)C

SMILES canonique

CC(C)(C)C1=CC(=C(C=C1)OC(=O)OC)C(C)(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.